molecular formula C5H8N4O B3002135 4-Cyclobutyl-1H-tetrazol-5-one CAS No. 2287335-00-4

4-Cyclobutyl-1H-tetrazol-5-one

Cat. No. B3002135
CAS RN: 2287335-00-4
M. Wt: 140.146
InChI Key: NXRSGDVTQLWDHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-tetrazole compounds, like “4-Cyclobutyl-1H-tetrazol-5-one”, can be achieved through various methods . One common method involves the reaction of sodium azide with nitriles . Another approach uses amines, triethyl orthoformate, and sodium azide in the presence of a catalyst .


Chemical Reactions Analysis

Tetrazoles, including “4-Cyclobutyl-1H-tetrazol-5-one”, can undergo various chemical reactions. They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with active metals to produce new compounds .

Safety and Hazards

The safety data sheet for a similar compound, “4-Cyclobutyl-1H-pyrazol-3-amine”, indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It’s recommended to handle it with appropriate protective equipment .

Future Directions

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They are being actively studied and are in various stages of clinical trials . The future directions for “4-Cyclobutyl-1H-tetrazol-5-one” specifically are not mentioned in the search results.

properties

IUPAC Name

4-cyclobutyl-1H-tetrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c10-5-6-7-8-9(5)4-2-1-3-4/h4H,1-3H2,(H,6,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRSGDVTQLWDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=O)NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclobutyl-1H-tetrazol-5-one

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